2,6-Difluoro-3-methoxyphenol

説明

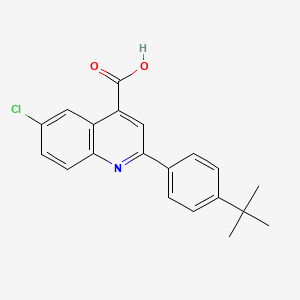

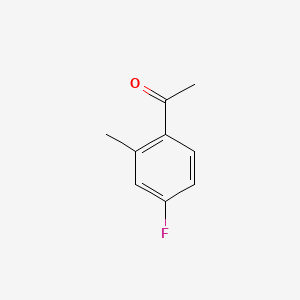

2,6-Difluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .

Molecular Structure Analysis

The InChI code for 2,6-Difluoro-3-methoxyphenol is 1S/C7H6F2O2/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3,10H,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

2,6-Difluoro-3-methoxyphenol is a solid at room temperature . The storage temperature is between 2-8°C .科学的研究の応用

Synthesis of Bioactive Natural Products

Phenol derivatives like 2,6-Difluoro-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with a variety of functional groups, which can impart specific properties to these compounds .

Production of Conducting Polymers

2,6-Difluoro-3-methoxyphenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics and energy industries .

Antioxidants

m-Aryloxy phenols, a category that includes 2,6-Difluoro-3-methoxyphenol, have been found to have potential antioxidant activities . This makes them useful in various industries, including food preservation and cosmetics .

Ultraviolet Absorbers

These compounds can also act as ultraviolet absorbers . This property makes them valuable in the production of sunscreens and other products designed to protect against UV radiation .

Flame Retardants

2,6-Difluoro-3-methoxyphenol can be used as a flame retardant . It can improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings .

Anti-tumor and Anti-inflammatory Effects

Research has shown that m-aryloxy phenols may have potential anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in the development of new drugs and therapies .

Production of Plastics, Adhesives, and Coatings

2,6-Difluoro-3-methoxyphenol is commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Catalyst in Demethylation Reactions

The use of 2,6-Difluoro-3-methoxyphenol as a catalyst in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols . This can enhance the outcome of organic reactions .

Safety and Hazards

2,6-Difluoro-3-methoxyphenol is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

Phenol derivatives, including 2,6-Difluoro-3-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

特性

IUPAC Name |

2,6-difluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVAWRHEABQHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394989 | |

| Record name | 2,6-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-methoxyphenol | |

CAS RN |

886498-60-8 | |

| Record name | 2,6-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)